molecular formula C15H18FN3O B2612661 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole CAS No. 2034376-53-7

5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole

Cat. No. B2612661
CAS RN: 2034376-53-7
M. Wt: 275.327
InChI Key: VNDXOUGTMCXTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole” is a novel compound that has been investigated for its inhibitory effects on human equilibrative nucleoside transporters . It is more selective to ENT2 than to ENT1 .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of related compounds has been reported via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The key step in the synthesis of related compounds includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

1. Inhibitor of Human Equilibrative Nucleoside Transporters (ENTs) This compound has been studied as a novel inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 . This could have significant implications for the development of new drugs and therapies.

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies . These studies are crucial in drug design as they help in understanding the relationship between the chemical structure of a compound and its pharmacological activity.

Synthesis of Piperazines

The compound is a piperazine derivative . Piperazines and their derivatives show a wide range of biological and pharmaceutical activity . Therefore, this compound could be used in the synthesis of other piperazine derivatives with potential therapeutic applications.

Aza-Michael Addition Reactions

The compound has been involved in aza-Michael addition reactions . This type of reaction is a powerful tool in organic synthesis, allowing for the construction of complex molecular structures from simpler precursors.

Development of New ENT Inhibitors

The compound could serve as a lead compound in the development of new ENT inhibitors . ENT inhibitors are important in the treatment of various diseases, including cancer .

Molecular Docking Studies

The compound has been used in molecular docking studies . These studies are essential in drug discovery and development as they provide insights into the interactions between a drug and its target protein.

properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-12-10-13(20-17-12)11-18-6-8-19(9-7-18)15-5-3-2-4-14(15)16/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDXOUGTMCXTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.